2-methyl-4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Description
2-methyl-4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of benzoxazepines, which are known for their diverse biological activities. In
Scientific Research Applications
Dopaminergic Activity
Substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, structurally related to the compound of interest, have been synthesized and evaluated for their dopaminergic activity, showing potential as agonists for central and peripheral dopamine receptors. These compounds, including modifications on the phenyl group and the presence of a methyl or trifluoromethyl group, demonstrated dopaminergic activity by affecting renal blood flow and showing rotational effects in rats with lesions in the substantia nigra, indicating potential applications in neurology and pharmacology (Pfeiffer et al., 1982).
Catalytic Applications
Complexes featuring 1,2,3-triazole-based organochalcogen ligands, akin to the molecular structure , have been explored for their catalytic capabilities in N-methylmorpholine N-oxide-based and Oppenauer-type oxidation of alcohols and transfer hydrogenation of carbonyl compounds. These studies highlight the potential use of such compounds in synthetic organic chemistry and catalysis, offering insights into the development of new catalysts (Saleem et al., 2014).
Synthesis of Novel Heterocycles
Research on the intramolecular dipolar cycloaddition reactions of allenyl and alkynyl nitrones, which are structurally related endeavors, has led to the synthesis of novel bicyclic nitrogen heterocycles. This work contributes to the field of organic chemistry by providing new methods for creating complex heterocyclic structures, which could have implications for drug discovery and material science (Padwa et al., 1995).
Anticonvulsant Agents
New substituted benzothiazepine and benzoxazepine derivatives have been synthesized and evaluated as anticonvulsant agents. These compounds, related to the chemical structure of interest, showed potential in vivo for the treatment of convulsions, pointing towards their applicability in developing new therapeutic agents for epilepsy (Garg et al., 2010).
Neuroleptic Potential
A series of 3-phenyl-2-piperazinyl-5H-1-benzazepines, structurally akin to the compound , were synthesized and evaluated for potential neuroleptic activity. Some derivatives showed neuroleptic-like activity, indicating the possibility of developing new classes of neuroleptics based on this structural motif (Hino et al., 1988).
properties
IUPAC Name |
2-methyl-4-(3-methylsulfanylphenyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-12-17(19)18(14-7-5-8-15(10-14)21-2)11-13-6-3-4-9-16(13)20-12/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGJBHMCHWJKCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one |
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